2,4-Dimethyl-furo[3,2-c]quinoline-8-carboxylic acid
Description
2,4-Dimethyl-furo[3,2-c]quinoline-8-carboxylic acid is a heterocyclic compound featuring a fused furan-quinoline scaffold with methyl groups at positions 2 and 4, and a carboxylic acid substituent at position 7. The furo[3,2-c]quinoline core is associated with diverse bioactivities, including anticancer, antimicrobial, and kinase inhibition properties .
Properties
IUPAC Name |
2,4-dimethylfuro[3,2-c]quinoline-8-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c1-7-5-10-8(2)15-12-4-3-9(14(16)17)6-11(12)13(10)18-7/h3-6H,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRZXPWIRNVBGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=C3C=CC(=CC3=C2O1)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,4-Dimethyl-furo[3,2-c]quinoline-8-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan ring, followed by the formation of the quinoline ring through cyclization reactions . The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity . Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring cost-effectiveness and scalability .
Chemical Reactions Analysis
2,4-Dimethyl-furo[3,2-c]quinoline-8-carboxylic acid undergoes various chemical reactions, including:
Scientific Research Applications
Example of Synthesis Pathway
- Condensation Reaction : The initial step usually involves the condensation of 8-hydroxyquinoline with a suitable aldehyde or ketone.
- Cyclization : Following the condensation, cyclization occurs to form the furoquinoline structure.
- Carboxylation : The final step often involves carboxylation to introduce the carboxylic acid functional group.
Biological Activities
Research indicates that 2,4-Dimethyl-furo[3,2-c]quinoline-8-carboxylic acid exhibits several promising biological activities:
- Antimicrobial Activity : Studies have shown that compounds with furoquinoline structures possess significant antimicrobial properties against various pathogens. This is attributed to their ability to disrupt microbial cell functions.
- Antitumor Potential : Some derivatives of furoquinolines have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy.
- Anti-inflammatory Effects : There is evidence that these compounds may modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study conducted by Joaquim et al. (2021) evaluated the antimicrobial efficacy of several 8-hydroxyquinoline derivatives, including this compound. The compound was tested against standard strains of bacteria and fungi. Results indicated that it exhibited significant inhibitory activity against both Gram-positive and Gram-negative bacteria.
Case Study 2: Antitumor Activity
In a separate investigation by Wang et al. (2021), the antitumor activity of furoquinoline derivatives was assessed using various cancer cell lines. The results showed that this compound induced apoptosis in T-24 bladder cancer cells through caspase-mediated pathways.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-furo[3,2-c]quinoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects . For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the disruption of cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key structural features and substituents of 2,4-dimethyl-furo[3,2-c]quinoline-8-carboxylic acid with related compounds:
Key Observations:
- Heterocycle Core: Furoquinolines exhibit oxygen-mediated electronic effects, while thienoquinolines (e.g., ) leverage sulfur for enhanced lipophilicity and π-π stacking .
Biological Activity
2,4-Dimethyl-furo[3,2-c]quinoline-8-carboxylic acid is a heterocyclic compound with the molecular formula C14H11NO3 and a molecular weight of 241.25 g/mol. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity is crucial for exploring its therapeutic potential.
The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. This mechanism is essential for its application in medicinal chemistry and pharmacology .
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains.
Antibacterial Efficacy
A comparative study evaluated the antibacterial activity of various quinoline derivatives, including this compound. The results showed that this compound exhibited notable activity against:
- Staphylococcus aureus (S. aureus)
- Escherichia coli (E. coli)
- Methicillin-resistant Staphylococcus aureus (MRSA)
The Minimum Inhibitory Concentration (MIC) values for these bacteria were determined using the agar diffusion method. For instance, the MIC against S. aureus was found to be 64 μg/mL, indicating a strong antibacterial effect .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Methicillin-resistant S. aureus | >256 |
Anticancer Activity
The anticancer potential of this compound has also been explored through various studies. The compound was tested against the MCF-7 breast cancer cell line using the MTT assay.
Cytotoxicity Studies
Results from cytotoxicity assays revealed that this compound showed moderate cytotoxic effects on cancer cells with IC50 values comparable to established anticancer agents like Doxorubicin (Dox). The findings suggest that it could be a promising candidate for further development as an anticancer agent .
| Compound | IC50 (μg/mL) |
|---|---|
| This compound | 98.2 |
| Doxorubicin | 50 |
Case Studies and Research Findings
Several studies have focused on synthesizing derivatives of quinoline compounds to enhance their biological activities. For instance:
- Synthesis and Evaluation : A series of derivatives were synthesized and evaluated for their antibacterial and anticancer activities. Modifications in the structure led to variations in potency, highlighting the importance of structural features in determining biological efficacy .
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that specific modifications in the quinoline structure can lead to improved biological activities against various pathogens and cancer cell lines.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2,4-Dimethyl-furo[3,2-c]quinoline-8-carboxylic acid with high purity?
- Methodology :
- Multi-step synthesis : Begin with pre-functionalized quinoline precursors, introducing the furan ring via cyclization reactions (e.g., using Claisen or Friedländer-type condensations). The dimethyl groups are typically added via alkylation or using methyl-containing reagents under controlled pH (6.5–7.5) to avoid side reactions .
- Reaction conditions : Maintain inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates. Optimize temperatures (80–120°C) to balance reaction rate and product stability .
- Purification : Use gradient column chromatography (silica gel, eluent: EtOAc/hexane) followed by recrystallization from ethanol/water mixtures to achieve >95% purity .
Q. How is the structural identity of this compound confirmed?
- Methodology :
- Spectroscopic analysis :
- ¹H/¹³C NMR : Assign methyl groups (δ 2.1–2.5 ppm for CH₃) and aromatic protons (δ 7.0–8.5 ppm) using DEPT and HSQC experiments. Carboxylic acid protons (δ ~12 ppm) are often broad due to hydrogen bonding .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₅H₁₃NO₃⁺ via ESI+).
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., furoquinoline ring fusion) .
Advanced Research Questions
Q. How do substituent positions (e.g., 2,4-dimethyl vs. halogenated analogs) influence the reactivity of furoquinoline carboxylic acids?
- Methodology :
- Comparative reactivity studies : Synthesize analogs (e.g., 6-fluoro or 8-chloro derivatives) and compare reaction kinetics in nucleophilic substitutions or esterifications. Methyl groups at positions 2 and 4 may sterically hinder electrophilic attacks, requiring harsher conditions (e.g., BF₃·Et₂O catalysis) .
- Computational modeling : Use DFT calculations (B3LYP/6-31G*) to analyze electronic effects (e.g., carboxyl group’s electron-withdrawing nature) and predict reaction sites .
Q. What strategies resolve contradictions in biological activity data across structurally similar quinoline derivatives?
- Methodology :
- Standardized assays : Replicate studies under identical conditions (e.g., MIC assays against S. aureus at pH 7.4, 37°C) to eliminate variability .
- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., 2,4-dimethyl vs. trifluoromethyl groups) using regression models to identify critical functional groups .
- Meta-analysis : Aggregate data from analogs (e.g., 5-fluoro-7-oxothiadiazino derivatives) to identify trends in antimicrobial or anticancer potency .
Q. How can reaction yields for this compound derivatives be optimized?
- Methodology :
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 12 h to 30 min) while maintaining yields >80% via controlled dielectric heating .
- Catalyst screening : Test Pd/C or CuI for coupling reactions; monitor progress via TLC (Rf = 0.3 in 1:1 EtOAc/hexane) .
Q. What analytical methods ensure the purity of intermediates during multi-step synthesis?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
